molecular formula C8H7F2NO B1357968 1-(4-Amino-3,5-difluorophenyl)ethanone CAS No. 811799-69-6

1-(4-Amino-3,5-difluorophenyl)ethanone

Cat. No. B1357968
CAS RN: 811799-69-6
M. Wt: 171.14 g/mol
InChI Key: MLPXEMBDRBECQR-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-difluorophenyl)ethanone is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.14400 and a density of 1.299g/cm3 .


Synthesis Analysis

The synthesis of this compound involves several precursors including N-Butyl Vinyl Ether, 4-bromo-2,6-difluorobenzene, N,N-Dimethylacetamide, and 2,6-Difluoroaniline . The synthesis process has been documented in various literature sources .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C8H7F2NO . The exact mass is 171.05000 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.14400, a density of 1.299g/cm3, and a boiling point of 270.6ºC at 760 mmHg . The melting point and MSDS are not available . The flash point is 117.4ºC .

Biochemical Analysis

Biochemical Properties

1-(4-Amino-3,5-difluorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular function. The exact molecular mechanisms may involve complex interactions with multiple biomolecules, highlighting the compound’s versatility in biochemical processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and its importance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

properties

IUPAC Name

1-(4-amino-3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPXEMBDRBECQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610860
Record name 1-(4-Amino-3,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

811799-69-6
Record name 1-(4-Amino-3,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,6-difluoro-4-iodoaniline (1 g, 3.92 mmol) and Pd(OAc)2 (0.025 eq), DPPP (0.05 eq) in [bmim][3F3] (6 mL) was stirred for 10 min. After the mixture was degassed three times, butyl vinyl ether (5 eq) and Et3N (1.2 eq) were injected sequentially. The mixture was stirred for 15 hrs at 115° C. The mixture cooled to room temperature, and then was added 1N-HCl. After the mixture was stirred for 0.5 hour, CH2Cl2 was added. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by chromatography to give 1-(4-amino-3,5-difluoro-phenyl)-ethanone (300 mg, 45%).
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